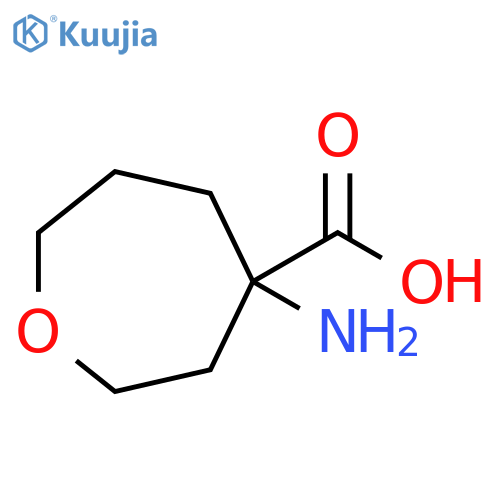Cas no 1467823-14-8 (4-aminooxepane-4-carboxylic acid)

1467823-14-8 structure
商品名:4-aminooxepane-4-carboxylic acid
CAS番号:1467823-14-8
MF:C7H13NO3
メガワット:159.183022260666
MDL:MFCD21124995
CID:5160807
PubChem ID:65079235
4-aminooxepane-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Oxepanecarboxylic acid, 4-amino-
- 4-aminooxepane-4-carboxylic acid
-
- MDL: MFCD21124995
- インチ: 1S/C7H13NO3/c8-7(6(9)10)2-1-4-11-5-3-7/h1-5,8H2,(H,9,10)
- InChIKey: PALIQNBNGDRHNW-UHFFFAOYSA-N
- ほほえんだ: O1CCCC(N)(C(O)=O)CC1
4-aminooxepane-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-223306-1.0g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 1.0g |
$1086.0 | 2024-06-20 | |
| Enamine | EN300-223306-0.05g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 0.05g |
$912.0 | 2024-06-20 | |
| Enamine | EN300-223306-10.0g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 10.0g |
$4667.0 | 2024-06-20 | |
| Enamine | EN300-223306-5g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 5g |
$3147.0 | 2023-09-15 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1050-250mg |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 250mg |
¥4170.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBW1050-500mg |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 500mg |
¥6956.0 | 2024-04-24 | |
| Enamine | EN300-223306-0.1g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 0.1g |
$956.0 | 2024-06-20 | |
| Enamine | EN300-223306-5.0g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 5.0g |
$3147.0 | 2024-06-20 | |
| Enamine | EN300-223306-2.5g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 95% | 2.5g |
$2127.0 | 2024-06-20 | |
| Enamine | EN300-223306-1g |
4-aminooxepane-4-carboxylic acid |
1467823-14-8 | 1g |
$1086.0 | 2023-09-15 |
4-aminooxepane-4-carboxylic acid 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
Ashish Singh,Parul Verma,Debabrata Samanta,Anupam Dey,Jyotirmoy Dey,Tapas Kumar Maji J. Mater. Chem. A, 2021,9, 5780-5786
-
Jangam Lakshmidevi,Rama Moorthy Appa,Bandameeda Ramesh Naidu,S. Siva Prasad,Loka Subramanyam Sarma,Katta Venkateswarlu Chem. Commun., 2018,54, 12333-12336
-
Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278
1467823-14-8 (4-aminooxepane-4-carboxylic acid) 関連製品
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
- 2138135-24-5(3-Piperidinemethanamine, 5-(4-morpholinylmethyl)-)
- 2731007-42-2(methyl 3-(5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl)benzoate)
- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)
- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1467823-14-8)4-aminooxepane-4-carboxylic acid

清らかである:99%/99%/99%/99%
はかる:100.0mg/250.0mg/500.0mg/1.0g
価格 ($):327.0/523.0/872.0/1307.0